2-[3-(acetylamino)phenoxy]-N-(4-chlorophenyl)acetamide
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Overview
Description
2-[3-(acetylamino)phenoxy]-N-(4-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides. This compound is characterized by the presence of an acetylamino group attached to a phenoxy ring, which is further connected to an acetamide moiety substituted with a chlorophenyl group. It is of interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(acetylamino)phenoxy]-N-(4-chlorophenyl)acetamide typically involves the following steps:
Preparation of 3-(acetylamino)phenol: This intermediate can be synthesized by acetylation of 3-aminophenol using acetic anhydride under acidic conditions.
Formation of 2-[3-(acetylamino)phenoxy]acetic acid: The 3-(acetylamino)phenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form the phenoxyacetic acid derivative.
Amidation Reaction: Finally, the phenoxyacetic acid derivative is reacted with 4-chloroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[3-(acetylamino)phenoxy]-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The acetylamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The phenoxy and chlorophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amino group from nitro derivatives.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-[3-(acetylamino)phenoxy]-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets within biological systems. It may act by inhibiting certain enzymes or receptors, thereby modulating cellular pathways and physiological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[3-(acetylamino)phenoxy]-N-(4-fluorophenyl)acetamide: Similar structure with a fluorine atom instead of chlorine.
2-[3-(acetylamino)phenoxy]-N-(4-bromophenyl)acetamide: Similar structure with a bromine atom instead of chlorine.
2-[3-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
The uniqueness of 2-[3-(acetylamino)phenoxy]-N-(4-chlorophenyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and pharmacological properties. The presence of the chlorine atom can affect the compound’s lipophilicity, electronic properties, and interaction with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
2-(3-acetamidophenoxy)-N-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-11(20)18-14-3-2-4-15(9-14)22-10-16(21)19-13-7-5-12(17)6-8-13/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJISDLLVPZDITC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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